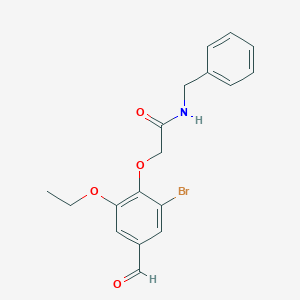![molecular formula C24H23N3O2 B307646 7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B307646.png)
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound with potential applications in scientific research. This compound is also known as MQ and is a member of the quinoline family of compounds. MQ has been the subject of scientific research due to its potential therapeutic properties and its ability to interact with biological systems.
作用机制
The mechanism of action of MQ is not fully understood. However, it is believed that MQ interacts with biological systems by binding to specific receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can ultimately lead to the observed biological effects of MQ.
Biochemical and Physiological Effects:
MQ has been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of inflammation, the induction of cell death in cancer cells, and the inhibition of microbial growth. MQ has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
MQ has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized. Additionally, MQ has been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, one limitation of MQ is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on MQ. One area of research is the development of MQ-based therapies for the treatment of neurological disorders, such as Alzheimer's disease. Another area of research is the development of MQ-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MQ and its potential applications in scientific research.
合成方法
MQ can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create MQ from starting materials. Biosynthesis involves the use of living organisms to create MQ. Both methods have been used to create MQ in the laboratory.
科学研究应用
MQ has been the subject of scientific research due to its potential therapeutic properties. MQ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. MQ has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
属性
产品名称 |
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol |
|---|---|
分子式 |
C24H23N3O2 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
7-[(4-methoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C24H23N3O2/c1-15-5-4-6-21(25-15)27-22(17-9-12-19(29-3)13-10-17)20-14-11-18-8-7-16(2)26-23(18)24(20)28/h4-14,22,28H,1-3H3,(H,25,27) |
InChI 键 |
AZRSNEKCPHXKFJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)OC)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
规范 SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)OC)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)
![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)

![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)
![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)